Berberine tannate
Description
Structure
2D Structure
Properties
Molecular Formula |
C96H69NO50 |
|---|---|
Molecular Weight |
2036.5 g/mol |
IUPAC Name |
4-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-2,6-dihydroxyphenolate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1 |
InChI Key |
ASLOQCPXFXCORP-HBNMXAOGSA-M |
Isomeric SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |
Origin of Product |
United States |
Synthesis and Isolation Methodologies for Berberine Tannate in Research
Derivation and Chemical Formation Principles of Berberine (B55584) Tannate
Berberine tannate is not typically synthesized from simple precursors in a laboratory setting but is rather a derivative salt formed by the reaction of two complex natural molecules: berberine and tannic acid. ontosight.ai
Berberine: A quaternary protoberberine alkaloid, berberine is the primary bioactive component found in the roots, rhizomes, and stem bark of various plants, most notably those of the Berberis genus, such as Berberis aristata and Berberis vulgaris. himpharm.comscielo.br
Tannic Acid: A specific form of tannin, tannic acid is a complex polyphenol. Its large molecular structure allows it to form strong complexes with proteins and other macromolecules, including alkaloids. patsnap.com
The formation of this compound is based on a straightforward acid-base reaction, resulting in a salt. ontosight.ai Berberine, being a quaternary alkaloid, carries a permanent positive charge, allowing it to act as a cation. Tannic acid, with its multiple phenolic hydroxyl groups, can deprotonate to act as an anion. The chemical principle involves the ionic association between the berberine cation (C₂₀H₁₈NO₄⁺) and the tannate anion. ontosight.aigoogle.com
In a typical laboratory preparation, berberine, often in its hydrochloride or sulfate (B86663) salt form, is dissolved in hot water. google.com A separate aqueous solution of tannic acid is then added. google.com This mixture results in the precipitation of this compound, which is significantly less soluble in water than berberine's inorganic salts. patsnap.comgoogle.com The resulting precipitate can then be isolated through filtration. google.com The compound is described as a yellow to light yellow-brown powder. nihs.go.jpnihs.go.jp
Optimized Extraction and Fractionation Techniques for Research Purposes
The isolation of this compound for research often begins with the extraction of berberine from its plant sources, followed by purification and fractionation.
The initial and most critical step in isolating berberine is its extraction from the raw plant material. The choice of solvent significantly impacts the yield and purity of the extracted alkaloid. nih.gov Research indicates that polar solvents are most effective for berberine extraction.
Methanol (B129727), ethanol (B145695), and aqueous mixtures of these alcohols are the most commonly used solvents. nih.govresearchgate.net Acidified solvents, often with the addition of inorganic or organic acids, can enhance extraction efficiency by converting the free base form of the alkaloid into a more soluble salt. nih.govhelvietmed.org For example, studies have found that 80% ethanol containing 2% acetic acid provided a high yield of berberine. researchgate.net Other research has explored the use of green solvents like lactic acid to develop more sustainable extraction processes. helvietmed.org A screening study aimed at isolating antistaphylococcal compounds from Berberis hispanica determined that ethanol was the most effective extracting solvent based on the bioactivity of the resulting extract. researchgate.netresearchgate.net
Table 1: Solvents Used in the Extraction of Berberine
| Solvent System | Plant Source/Target | Rationale/Outcome | Reference |
|---|---|---|---|
| Ethanol | Berberis hispanica root bark | Exhibited the highest antistaphylococcal activity, guiding its selection for further fractionation. | researchgate.net, researchgate.net |
| Aqueous Lactic Acid (60% w/w) | Coscinium fenestratum | A green solvent alternative that showed superior extraction efficiency compared to conventional organic solvents. | helvietmed.org |
| 80% Ethanol with 2% Acetic Acid | Berberis integerrima root | Found to produce the highest berberine yield after 72 hours of maceration at 25°C. | researchgate.net |
| Ethanol (90%) | Berberis integerrima stem | Determined as an optimal condition in a maceration method for extracting berberine. | researchgate.net |
| Methanol, Ethanol, Acidified Water | General Berberis species | Commonly used due to their ability to solubilize alkaloid salts effectively. | nih.gov |
Following initial solvent extraction, chromatographic techniques are essential for purifying berberine and isolating its tannate salt. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nihs.go.jp
Column chromatography is frequently employed as a primary purification step. researchgate.netresearchgate.nettandfonline.com In this technique, the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. researchgate.nettandfonline.com A step-gradient elution, where the solvent composition of the mobile phase is changed in stages, allows for the separation of the extract into different fractions. researchgate.netresearchgate.net
For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often used. researchgate.netresearchgate.nettandfonline.com This method utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution and separation efficiency. nihs.go.jp For the separation of berberine, C18-based silica columns are common choices for the stationary phase. researchgate.net The mobile phase typically consists of solvents like acetonitrile (B52724) and water, often with buffers such as monobasic potassium phosphate (B84403). nihs.go.jp
Table 2: Chromatographic Conditions for Berberine/Berberine Tannate
| Technique | Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Step-gradient of solvents | Initial fractionation of crude ethanol extract of Berberis hispanica. | researchgate.net, researchgate.net |
| Preparative HPLC | Not specified | Not specified | Final isolation of this compound from active fractions. | researchgate.net, researchgate.net, tandfonline.com |
| HPLC | Octadecylsilanized silica gel (C18) | Water/acetonitrile (1:1) with monobasic potassium phosphate and sodium lauryl sulfate. | Assay of this compound. | nihs.go.jp |
| HPLC | RP-C18 column | Acetonitrile:water (formic acid 0.1%) 50:50 (v:v) | LC/MS analysis for identification of this compound. | tandfonline.com |
Activity-guided fractionation is a powerful strategy used in natural product chemistry to isolate bioactive compounds. This approach involves systematically separating a crude extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. aku.edu
A clear example of this methodology was used in the isolation of this compound from the root bark of Berberis hispanica. researchgate.netresearchgate.nettandfonline.com
Initial Screening: Extracts were prepared using different solvents (hexane, acetone, ethanol, water), and their activity against Staphylococcus aureus was evaluated. The ethanol extract showed the highest activity. researchgate.netresearchgate.net
Fractionation: The active ethanol extract was subjected to column chromatography to separate it into multiple fractions. researchgate.nettandfonline.com
Bioassay of Fractions: Each fraction was screened for antistaphylococcal activity. researchgate.netresearchgate.net
Isolation: The fraction demonstrating the highest potency was selected for further purification using preparative HPLC, which led to the isolation of a single compound. researchgate.netresearchgate.nettandfonline.com
Identification: The isolated active compound was subsequently identified as this compound through spectroscopic analysis. researchgate.netresearchgate.nettandfonline.com
This approach ensures that the chemical isolation efforts are focused directly on the compound responsible for the observed biological effect, making it an efficient method for discovering active natural products. aku.edu
Advanced Spectroscopic and Chromatographic Identification in Research
Once a pure compound is isolated, its chemical structure must be unequivocally identified. This is accomplished using a combination of spectroscopic and chromatographic techniques.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of compounds containing chromophores, which are parts of a molecule that absorb light. Berberine has a distinct chromophore system, giving it a characteristic UV-Vis absorption spectrum. nihs.go.jpresearchgate.net
The identification of this compound involves dissolving the compound and measuring its absorbance at different wavelengths. nihs.go.jp The resulting spectrum is then compared to a reference spectrum. nihs.go.jp The berberine molecule exhibits several distinct absorption maxima (λmax). researchgate.netsielc.com Research and official monographs report characteristic peaks for berberine at approximately 230 nm, 264 nm, 348 nm, and 431 nm. sielc.com The presence of tannic acid does not significantly alter the absorption maxima of the berberine cation, which is the primary chromophore. In one study, the fraction identified as this compound was confirmed in part by its UV spectrum. researchgate.netresearchgate.nettandfonline.com
Table 3: UV Absorption Maxima for Berberine
| Wavelength (λmax) | Reference |
|---|---|
| 230 nm | sielc.com, researchgate.net |
| 264 nm | sielc.com |
| 266 nm | researchgate.net |
| 348 nm | sielc.com |
| 350 nm | researchgate.net |
| 431 nm | sielc.com |
| 430 nm | researchgate.net |
The procedure for identification may involve dissolving the this compound sample in a mixture of methanol and hydrochloric acid before dilution with water to ensure the compound is fully dissolved for spectral analysis. nihs.go.jp
Liquid Chromatography-Mass Spectrometry (LC/MS) for Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC/MS) is an essential analytical technique for the structural confirmation of this compound. This method is particularly suited for analyzing complex mixtures, such as those resulting from the interaction of berberine with tannic acid. A study involving the activity-guided fractionation of Berberis hispanica extract successfully used LC/MS to confirm the identity of the most active fraction as this compound. researchgate.net
The process combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the first stage, liquid chromatography separates the components of the sample. For berberine analysis, a C18 column is often employed. koreascience.krresearchgate.net The separated components then enter the mass spectrometer.
In the mass spectrometer, molecules are ionized, typically using electrospray ionization (ESI) in positive mode for berberine analysis, and then separated based on their mass-to-charge ratio (m/z). koreascience.kr Berberine, as a quaternary alkaloid, is detected as a positive ion. The molecular formula of the berberine cation is C₂₀H₁₈NO₄⁺, with an exact mass of approximately 336.123 g/mol . massbank.eumassbank.eu Mass spectra consistently show a prominent molecular ion peak [M]⁺ at m/z 336. lupinepublishers.comresearchgate.net
Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. The precursor ion of berberine (m/z 336) is fragmented to produce a characteristic pattern of product ions. Key fragment ions for berberine are regularly observed at m/z values such as 321.0, 320.09, and 306.07. koreascience.krresearchgate.net The ion at m/z 320.09 corresponds to the loss of a methyl radical, which is a characteristic fragmentation pathway for berberine. researchgate.net The presence of these specific parent and fragment ions in the analysis of a this compound sample confirms the berberine component of the complex. The analysis of the tannic acid portion, which is a complex mixture of polyphenolic compounds, would show a different set of ions corresponding to its various gallotannin constituents.
Table 1: LC/MS Data for the Structural Confirmation of the Berberine Moiety
This interactive table provides key mass spectrometry data used to identify the berberine component within the this compound complex.
| Parameter | Description | Typical Value (m/z) |
| Precursor Ion [M]⁺ | The mass-to-charge ratio of the intact ionized berberine molecule. | 336.12 |
| Fragment Ion 1 | Resulting from the loss of a methyl radical (CH₃) from the precursor ion. | 320.09 |
| Fragment Ion 2 | Resulting from the loss of methane (B114726) (CH₄). | 321.0 |
| Fragment Ion 3 | Resulting from the consecutive loss of two methyl radicals. | 306.08 |
Molecular and Cellular Investigations of Berberine Tannate Actions
Cellular Signaling Pathway Modulation by Berberine (B55584) Tannate
Berberine tannate exerts its effects by modulating a range of intracellular signaling cascades critical to metabolic regulation, inflammation, cell growth, and survival.
AMP-Activated Protein Kinase (AMPK) Pathway Activation and Metabolic Regulation
A primary mechanism of this compound involves the activation of the AMP-activated protein kinase (AMPK) pathway. patsnap.com AMPK acts as a crucial cellular energy sensor. patsnap.com By activating AMPK, this compound can lead to increased glucose uptake, enhanced fatty acid oxidation, and improved insulin (B600854) sensitivity. patsnap.compatsnap.com This positions it as a compound of interest for metabolic syndrome management. patsnap.com The activation of AMPK by berberine, the active component of this compound, has been shown to stimulate glucose uptake through the AMP-AMPK-p38 MAPK pathway, independent of insulin signaling pathways. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Suppression and Inflammatory Responses
This compound exhibits anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. patsnap.com This pathway is central to orchestrating inflammatory responses. The inhibition of NF-κB by this compound leads to a reduction in the production of pro-inflammatory cytokines. patsnap.compatsnap.com This modulation of the inflammatory response may help alleviate symptoms associated with various inflammatory conditions. patsnap.com Research on berberine has shown it can inhibit the NF-κB signaling pathway, providing a molecular basis for its anti-inflammatory properties. researchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
The mitogen-activated protein kinase (MAPK) pathway is another target modulated by this compound. patsnap.com This pathway is crucial for cellular processes like proliferation and migration. probes-drugs.org Studies on berberine indicate that its interaction with the MAPK pathway is complex; for instance, it has been shown to inhibit Th1 differentiation by suppressing p38 MAPK and JNK activation. researchgate.net Conversely, berberine can circumvent insulin signaling to stimulate glucose uptake via the AMP-AMPK-p38 MAPK pathway. nih.gov
Phosphoinositide 3-kinase (PI3K)/Akt Pathway Dynamics
This compound is also known to modulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical signaling cascade for cell growth and survival. patsnap.com The anticancer effects of this compound are partly attributed to its ability to target this pathway, which can lead to the inhibition of tumor growth. patsnap.com Research on related compounds suggests that inhibition of the PI3K/Akt pathway can down-regulate the expression of certain proteins involved in cell proliferation. manuka.sk
p53 Pathway Modulation
The tumor suppressor p53 pathway is another molecular target of this compound. patsnap.com By modulating this pathway, this compound can contribute to the inhibition of tumor growth and the induction of cell death in cancerous cells. patsnap.com Studies on berberine have demonstrated that it can induce cell cycle arrest in a p53-dependent manner, leading to the up-regulation of genes that halt cell proliferation. researchgate.net
Wnt/β-Catenin Pathway Influences
Research indicates that signaling pathways such as the Wnt/β-catenin pathway, which are critical for cellular migration, are affected by berberine. probes-drugs.org The oncogenic RAS-PAKs pathway, which activates β-catenin, is a potential target for berberine's therapeutic effects. manuka.sk
Table 1: Summary of this compound's Interaction with Cellular Signaling Pathways
| Pathway | Primary Effect of Modulation by this compound | Key Associated Cellular Processes |
|---|---|---|
| AMPK | Activation | Metabolic regulation, glucose uptake, fatty acid oxidation |
| NF-κB | Suppression | Inflammation, cytokine production |
| MAPK | Interaction/Modulation | Cell proliferation, differentiation, glucose uptake |
| PI3K/Akt | Inhibition | Cell growth, survival, proliferation |
| p53 | Modulation/Activation | Cell cycle arrest, apoptosis, tumor suppression |
| Wnt/β-Catenin | Influence/Inhibition | Cellular migration, development |
CREB and Nrf2 Pathway Engagements
Berberine engages with multiple intracellular signaling pathways, including the cAMP response element-binding protein (CREB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, to exert its biological effects. researchgate.net The Nrf2 pathway is a primary regulator of cellular antioxidant responses, controlling the transcription of numerous cytoprotective genes. nih.gov
Studies have demonstrated that berberine supplementation can activate the Nrf2 pathway and its downstream target, heme oxygenase-1 (HO-1). researchgate.netoncotarget.com This activation is a key mechanism behind its neuroprotective and antioxidant activities. researchgate.net For instance, berberine has been shown to protect against oxidative stress-induced injury in neuronal cells by enhancing Nrf2/HO-1 signaling. mdpi.com Mechanistically, berberine can activate Nrf2 nuclear translocation, a critical step for its function, through the PI3K/Akt-dependent cytoprotective pathway. researchgate.net In cardiac cells, berberine alleviates doxorubicin-induced myocardial injury and fibrosis by promoting the activation of the Nrf2 signaling pathway, which in turn suppresses oxidative stress and mitochondrial damage. mdpi.com Molecular docking studies have further corroborated that Nrf2 is a potential direct target of berberine for regulating metabolism. oncotarget.com
In addition to the Nrf2 pathway, investigations have shown that berberine can stimulate CREB signaling, which is crucial for neuronal plasticity, survival, and differentiation. researchgate.net
| Pathway | Cellular Context | Observed Effect of Berberine | Reference(s) |
| Nrf2 | Neuronal Cells | Activates Nrf2 nuclear translocation; protects against oxidative damage via PI3K/Akt-dependent pathway. | researchgate.net |
| Myocardial Cells | Alleviates doxorubicin-induced injury by activating the Nrf2 pathway, reducing oxidative stress. | mdpi.com | |
| General Metabolism | Identified as a potential direct target for metabolic regulation through molecular docking. | oncotarget.com | |
| CREB | General | Stimulates CREB signaling. | researchgate.net |
HIF-1α/VEGF Axis Inhibition
Berberine has demonstrated significant modulatory effects on the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axis, which is critical in angiogenesis and cellular responses to hypoxia. The effect of berberine on this axis appears to be highly context-dependent.
In multiple cancer models, berberine acts as an inhibitor of this pathway. In hypoxic gastric adenocarcinoma cells, berberine's antiangiogenic properties are linked to its ability to prevent the expression of both HIF-1α and VEGF. plos.org Studies show that HIF-1α repression is a crucial step for berberine's ability to inhibit tumor-induced angiogenesis. plos.org The mechanism does not involve the downregulation of HIF-1α mRNA; instead, berberine destabilizes the HIF-1α protein, promoting its degradation through a 26S proteasome-mediated pathway. plos.org Similarly, in non-small-cell lung cancer cells and breast cancer cells under hypoxic conditions, berberine downregulates HIF-1α and VEGF expression, contributing to its anti-cancer effects. nih.govresearchgate.net
This inhibitory action is also observed in models of diabetic retinopathy. In diabetic mice, berberine treatment was found to suppress the elevated protein expression of HIF-1α and VEGF in the retina, suggesting it may prevent disease progression by inhibiting this pathway. nih.gov In human retinal endothelial cells, berberine acts as a potent inhibitor of insulin-induced VEGF and HIF-1α expression. plos.org
Conversely, a study on cerebral ischemia-reperfusion injury in rats reported that berberine may promote angiogenesis and nerve cell recovery by up-regulating HIF-1α, which in turn enhances VEGF expression. spandidos-publications.com This suggests that the effect of berberine on the HIF-1α/VEGF axis can be either inhibitory or stimulatory depending on the specific pathological condition.
| Cellular/Animal Model | Condition | Effect on HIF-1α/VEGF Axis | Reference(s) |
| Gastric Adenocarcinoma Cells | Hypoxia | Inhibition of HIF-1α and VEGF expression; promotes HIF-1α protein degradation. | plos.org |
| Non-Small-Cell Lung Cancer | Cancer | Downregulation of HIF-1α and VEGF expression. | nih.gov |
| Breast Cancer Cells | Hypoxia | Inhibition of AMPK-HIF-1α pathway. | researchgate.net |
| Diabetic (db/db) Mice | Diabetic Retinopathy | Suppression of HIF-1α and VEGF protein expression in the retina. | nih.gov |
| Human Retinal Endothelial Cells | Insulin-Treated | Inhibition of VEGF and HIF-1α expression. | plos.org |
| Rat Model | Cerebral Ischemia-Reperfusion | Upregulation of HIF-1α and enhancement of VEGF expression. | spandidos-publications.com |
Cytochrome-c/Caspase Cascade Activation in Cellular Models
A primary mechanism through which berberine induces programmed cell death (apoptosis) in various cell types is the activation of the intrinsic mitochondrial pathway, characterized by the release of cytochrome-c and the subsequent activation of the caspase cascade.
In cellular models of cancer, berberine treatment triggers the release of cytochrome-c from the mitochondrial inter-membrane space into the cytosol. nih.govgenechem.com.cn This event is a critical initiator of apoptosis. Once in the cytosol, cytochrome-c can bind to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. nih.govgoogle.com This complex then activates initiator caspases, such as caspase-9. genechem.com.cncapes.gov.br The activation of caspase-9 initiates a proteolytic cascade, leading to the cleavage and activation of executioner caspases, most notably caspase-3. genechem.com.cnnih.govcapes.gov.br Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis. nih.govnih.gov
This mechanism has been observed in various cellular contexts. In mouse insulinoma cells, berberine induced apoptosis via the cytochrome C/Apaf-1/caspase-3 pathway. nih.gov In triple-negative breast cancer cells, berberine was shown to activate both caspase-9 and caspase-3 and promote the release of cytochrome c. genechem.com.cn This pro-apoptotic effect is also associated with the modulation of Bcl-2 family proteins, where berberine down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax. genechem.com.cn
| Cellular Model | Key Molecular Events Observed with Berberine Treatment | Reference(s) |
| Mouse Insulinoma (MIN6) Cells | Increased cytochrome c release from mitochondria; Activation of Apaf-1 and caspase-3. | nih.gov |
| Triple-Negative Breast Cancer Cells | Activation of caspase-9 and caspase-3; Promoted release of cytochrome c; Down-regulation of Bcl-2, Up-regulation of Bax. | genechem.com.cn |
| Non-Small-Cell Lung Cancer Cells | Triggered cytochrome-c release; Promoted cleavage of caspase and PARP; Affected Bax and Bcl-2 expression. | nih.gov |
| Peritoneal Macrophages | Enhanced accumulation of released cytochrome C. | aging-us.com |
Direct Molecular Target Characterization of this compound
Interaction with Cellular Enzymes and Protein Targets
The multifaceted pharmacological profile of berberine stems from its ability to interact directly with a wide array of cellular enzymes and protein targets. nih.gov A primary and extensively studied target is the AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. nih.gov Berberine's activation of AMPK leads to beneficial metabolic outcomes such as increased glucose uptake and enhanced fatty acid oxidation. nih.gov
Beyond AMPK, berberine has been shown to modulate other critical signaling kinases. These include members of the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway, which are central to cell growth, proliferation, and survival. nih.gov
More recent and specific target identification studies have revealed further direct molecular interactions. Berberine has been identified as a direct inhibitor of NIMA-related kinase 7 (NEK7), a protein involved in inflammasome activation. frontiersin.org By binding to NEK7, berberine blocks the NEK7-NLRP3 interaction, thereby exerting anti-inflammatory effects. frontiersin.org Furthermore, it has been characterized as a direct inhibitor of the MET proto-oncogene, a receptor tyrosine kinase, which is relevant in the context of non-small cell lung cancer. frontiersin.org A comprehensive review has also listed RXRα, ABL1, AKR1B10, and TIGAR as identified targets of berberine. frontiersin.org
| Target Enzyme/Protein | Pathway/Function | Consequence of Interaction | Reference(s) |
| AMPK | Cellular Energy Homeostasis | Activation | nih.gov |
| MAPK Pathway | Cell Growth, Proliferation | Modulation | nih.gov |
| PI3K/Akt Pathway | Cell Survival, Proliferation | Modulation | nih.gov |
| p53 Pathway | Tumor Suppression | Modulation | nih.gov |
| NEK7 | Inflammasome Activation | Direct binding and inhibition of NEK7-NLRP3 interaction | frontiersin.org |
| MET | Receptor Tyrosine Kinase | Direct inhibition | frontiersin.org |
| AKR1B10 | Aldo-Keto Reductase | Identified as a direct target | frontiersin.org |
Influence on Specific Gene Expression (e.g., hTERT, COX-2, LDLR, GATA-2/3, SREBP-1)
Berberine exerts profound effects on cellular function by modulating the expression of specific genes that are pivotal in cancer, inflammation, and metabolism.
hTERT (Human Telomerase Reverse Transcriptase): Berberine has been shown to inhibit the expression of hTERT, the catalytic subunit of telomerase that is crucial for cancer cell immortalization. nih.govdovepress.com This inhibition occurs at the transcriptional level, where berberine suppresses the expression of transcription factors AP-2α and AP-2β and prevents their binding to the hTERT promoter. nih.govnih.govdovepress.com
COX-2 (Cyclooxygenase-2): As a key enzyme in inflammation, COX-2 is a significant target of berberine. Studies consistently show that berberine inhibits COX-2 expression at both the mRNA and protein levels in various cell types, including cancer cells and immune cells. nih.govplos.orgresearchgate.net It can inhibit COX-2 transcriptional activity and suppress the nuclear translocation of NF-κB, a key transcription factor for COX-2. plos.orgnih.govnih.gov
LDLR (Low-Density Lipoprotein Receptor): Berberine upregulates the expression of the LDLR, which is critical for clearing cholesterol from the blood. capes.gov.br Its mechanism is distinct from that of statins; instead of increasing gene transcription via SREBP, berberine post-transcriptionally stabilizes the LDLR mRNA, extending its half-life. researchgate.netgenechem.com.cnplos.org This action is dependent on the activation of the extracellular signal-regulated kinase (ERK) pathway and involves the 3' untranslated region (UTR) of the LDLR mRNA. nih.govplos.org
GATA-2/3: In the context of adipogenesis, berberine has been shown to inhibit adipocyte differentiation by increasing the mRNA and protein expression of the transcription factors GATA-2 and GATA-3. google.comsci-hub.sescribd.com
SREBP-1 (Sterol Regulatory Element-Binding Protein 1): Berberine is a potent inhibitor of lipogenesis, partly by suppressing the SREBP-1c signaling pathway. spandidos-publications.com It inhibits the proteolytic processing of the SREBP-1c precursor into its active, mature form and prevents its subsequent translocation to the nucleus. mdpi.comspandidos-publications.com This action, often mediated by AMPK activation, leads to the downregulation of key lipogenic enzymes and a reduction in lipid synthesis. frontiersin.orgspandidos-publications.comnih.gov
| Gene Target | Cellular Process | Effect of Berberine on Expression | Underlying Mechanism | Reference(s) |
| hTERT | Cell Immortalization | Inhibition | Suppresses AP-2 transcription factors, reducing binding to hTERT promoter. | nih.govnih.govdovepress.com |
| COX-2 | Inflammation | Inhibition | Reduces COX-2 protein; inhibits NF-κB binding to COX-2 promoter. | nih.govplos.orgnih.govnih.gov |
| LDLR | Cholesterol Metabolism | Upregulation | Stabilizes LDLR mRNA post-transcriptionally via the ERK pathway. | nih.govgenechem.com.cnplos.org |
| GATA-2/3 | Adipogenesis | Upregulation | Increases mRNA and protein levels, inhibiting adipocyte differentiation. | google.comsci-hub.sescribd.com |
| SREBP-1 | Lipogenesis | Inhibition | Suppresses proteolytic processing and nuclear translocation, often via AMPK. | mdpi.comspandidos-publications.comnih.gov |
Filamentous Temperature-Sensitive Protein Z (FtsZ) Interactions
Berberine demonstrates antimicrobial properties in part by directly targeting the Filamentous temperature-sensitive protein Z (FtsZ). nih.govplos.org FtsZ is a prokaryotic homolog of tubulin and is an essential protein in the bacterial cell division machinery, where it polymerizes to form the Z-ring at the future division site. capes.gov.brspandidos-publications.com
Research has shown that berberine interferes with bacterial cytokinesis by inhibiting the assembly and function of FtsZ. nih.govspandidos-publications.com It directly targets Escherichia coli FtsZ, where it inhibits the kinetics of Z-ring assembly, perturbs the typical mid-cell localization of the Z-ring, and destabilizes FtsZ protofilaments. nih.govspandidos-publications.com Furthermore, berberine inhibits the GTPase activity of the FtsZ protein, which is essential for its dynamic polymerization. nih.govspandidos-publications.com
Biophysical studies indicate a high-affinity interaction between berberine and FtsZ. nih.govspandidos-publications.com Isothermal titration calorimetry and spectroscopy have confirmed this binding, which is suggested to occur spontaneously in a hydrophobic pocket of the FtsZ protein. nih.govspandidos-publications.com In silico molecular modeling supports these findings, suggesting that berberine binds within the GTP-binding pocket of FtsZ, leading to conformational changes that inhibit the association between FtsZ monomers, thus preventing protofilament assembly. nih.govspandidos-publications.com
| Target | Organism | Binding & Interaction Details | Functional Consequence | Reference(s) |
| FtsZ | E. coli | High-affinity binding (KD ≈ 0.023 µM). nih.gov Binds in a hydrophobic pocket, likely the GTP binding site. nih.govspandidos-publications.com Involves hydrophobic interactions and hydrogen bonds. plos.org | Inhibits FtsZ assembly and GTPase activity; Destabilizes protofilaments; Perturbs Z-ring formation and cell division. | nih.govnih.govplos.orgspandidos-publications.com |
QacR and BmrR Modulations
Berberine has been identified as a substrate for various multidrug efflux pumps, which can limit its antibacterial efficacy, particularly against Gram-negative bacteria. frontiersin.org However, research has also highlighted its role in modulating the activity of transcriptional regulators of these pumps, such as QacR and BmrR. While direct studies on this compound's specific interactions with QacR and BmrR are not extensively detailed in the reviewed literature, the actions of its primary component, berberine, offer significant insights.
The crystal structure of the RamR-berberine complex has been resolved, providing a basis for understanding how berberine interacts with transcriptional regulators of efflux pumps. researchgate.net RamR is a transcriptional repressor that regulates the expression of the RamA protein, which in turn controls the expression of the AdeABC efflux pump in Acinetobacter baumannii. mdpi.com This interaction suggests a potential mechanism by which berberine could influence the expression of efflux pumps.
Phospholipase A2 (PLA2) Inhibition
Berberine has demonstrated inhibitory effects on phospholipase A2 (PLA2), an enzyme crucial in the inflammatory process through the liberation of arachidonic acid from membrane phospholipids. nih.govebi.ac.uk Specifically, studies have shown that berberine can inhibit cytosolic phospholipase A2 (cPLA2). nih.gov In a mouse model of lipopolysaccharide (LPS)-induced lung injury, pretreatment with berberine significantly inhibited the protein expression and phosphorylation of cPLA2. nih.gov This inhibition was associated with a reduction in pulmonary edema, neutrophil infiltration, and the release of thromboxane (B8750289) A2, a downstream product of the PLA2 pathway. nih.gov
The inhibition of PLA2 by berberine appears to be independent of the alpha2-adrenergic receptor. nih.gov While several inhibitors of secreted phospholipase A2 (sPLA2) have been investigated for therapeutic purposes, none have successfully completed clinical trials, highlighting the complexity of targeting this enzyme family. mdpi.com
RamR and NIMA-Related Kinase 7 (NEK7) Binding
Scientific investigations have revealed that berberine directly interacts with specific proteins, including the bacterial transcriptional regulator RamR and the human NIMA-related kinase 7 (NEK7). In 2013, the crystal structure of the RamR-berberine complex was determined, shedding light on its role in bacterial resistance. researchgate.net
More recently, in 2021, it was discovered that berberine directly binds to NEK7. nih.gov NEK7 is a serine/threonine kinase that plays a role in cell cycle regulation and is a crucial component in the activation of the NLRP3 inflammasome, a key player in the inflammatory response. nih.govpatsnap.comnih.gov The interaction between berberine and NEK7 is specific, involving a hydrogen bond between the 2,3-methylenedioxy group of berberine and the arginine-121 (R121) residue of NEK7. nih.gov This binding site is critical for the NEK7-NLRP3 interaction. By targeting NEK7, berberine can block this interaction and subsequently inhibit the release of the pro-inflammatory cytokine IL-1β. nih.gov This anti-inflammatory action is independent of the NF-κB and TLR4 signaling pathways. nih.gov The inhibitory effect of berberine on the ATPase activity of NEK7 has been quantified with an IC50 of 4.2 µM. researchgate.net
Mesenchymal-Epithelial Transition (MET) Inhibition
Berberine has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. researchgate.netmdpi.comnih.gov The reversal of EMT is known as mesenchymal-epithelial transition (MET). researchgate.net
In various cancer cell models, berberine has demonstrated the ability to reverse EMT by modulating the expression of key marker proteins. For instance, it has been observed to inhibit the expression of mesenchymal markers like vimentin (B1176767) and fibronectin while restoring the expression of epithelial markers such as E-cadherin and laminin. researchgate.net In human cervical cancer cells, berberine was found to reverse transforming growth factor-β1 (TGF-β1)-induced EMT by upregulating E-cadherin and inhibiting N-cadherin and snail-1. nih.gov Similarly, in lung cancer cells, berberine inhibited the metastatic potential by suppressing TGF-β1-induced EMT, leading to increased E-cadherin expression and decreased vimentin expression. researchgate.net
The mechanisms underlying berberine's MET-inducing effects involve the modulation of various signaling pathways. Studies have indicated that berberine-associated EMT reversal occurs through the downregulation of the PI3K/Akt and Ras-Raf-ERK signaling pathways. researchgate.net In colon cancer cells, berberine was found to inhibit EMT induced by tumor-associated fibroblasts by mediating both the Smad-dependent and SMAD-independent TGF-β signaling pathways. nih.gov
Furthermore, berberine has been identified as a direct inhibitor of MET, a receptor tyrosine kinase, which is significant in the context of non-small cell lung cancer (NSCLC) treatment. researchgate.net This direct inhibition can help overcome acquired resistance to other targeted therapies. mdpi.com
Mechanisms of Action in Preclinical Cellular Models
Antimicrobial Effects on Microbial Cell Integrity and Efflux Pumps
This compound exerts its antimicrobial properties through a dual mechanism that involves disrupting the integrity of the microbial cell membrane and inhibiting efflux pumps. patsnap.com The disruption of the cell membrane leads to the leakage of intracellular components and ultimately bacterial cell death. patsnap.commdpi.comnih.gov This action is also believed to inhibit the synthesis of essential molecules like nucleic acids and proteins. patsnap.com
A significant aspect of berberine's antimicrobial action is its ability to inhibit bacterial efflux pumps. patsnap.com Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, conferring resistance. Berberine itself can be a substrate for these pumps, particularly the Major Facilitator Superfamily (MFS) and Resistance-Nodulation-Cell Division (RND) family of pumps. frontiersin.orgmdpi.com However, it also acts as an efflux pump inhibitor (EPI). mdpi.com This inhibitory activity enhances the efficacy of other antimicrobial agents by preventing their expulsion from the bacterial cell. patsnap.commdpi.com For example, berberine has been shown to have synergistic effects with conventional antibiotics against pathogenic strains. mdpi.com
Specifically, berberine has been shown to inhibit the NorA efflux pump in Staphylococcus aureus and the MexXY-OprM efflux pump system in Pseudomonas aeruginosa. frontiersin.orgmdpi.com Its ability to target the cell division protein FtsZ further contributes to its antibacterial properties. frontiersin.orgmdpi.com
Antioxidative Stress Mitigation in Cellular Systems
This compound demonstrates significant antioxidant properties by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems. patsnap.commdpi.com This helps to alleviate oxidative stress, a condition implicated in the development of numerous chronic diseases. patsnap.commdpi.com
The antioxidant mechanism of berberine involves several pathways. It can directly neutralize highly reactive molecules such as superoxide (B77818) anions (O2•−), hydroxyl radicals (HO•), nitric oxide (NO), and peroxynitrite (OONO−). nih.gov Furthermore, berberine upregulates the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com SOD is critical for converting superoxide radicals into less harmful substances. mdpi.com
A key molecular target in berberine's antioxidant activity is the nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com Berberine enhances the nuclear accumulation of Nrf2, which in turn activates the transcription of antioxidant response element (ARE)-driven genes. mdpi.com This activation strengthens the cellular antioxidant defense. The activation of Nrf2 by berberine can be mediated through the PI3K/Akt pathway. mdpi.com
In cellular models, berberine has been shown to effectively reduce oxidative stress. In zebrafish hepatocytes, for instance, berberine alleviated oxidative stress induced by lipid accumulation by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) content. nih.govnih.gov Studies on RAW264.7 macrophages have also shown that berberine-loaded nanoparticles significantly reduce ROS and nitric oxide production. mdpi.com
Interactive Data Table: Research Findings on Berberine's Molecular and Cellular Actions
| Section | Key Finding | Model System | Observed Effect | Associated Pathway/Molecule | Citation |
| 3.2.5. | Inhibition of Phospholipase A2 | Mouse model of LPS-induced lung injury | Reduced pulmonary edema, neutrophil infiltration, and thromboxane A2 release | Cytosolic Phospholipase A2 (cPLA2) | nih.gov |
| 3.2.6. | Direct binding to NEK7 | In vitro | Inhibition of NEK7-NLRP3 interaction and IL-1β release | NEK7, NLRP3 | researchgate.netnih.gov |
| 3.2.7. | Inhibition of MET | Human cervical and lung cancer cells | Reversal of EMT, increased E-cadherin, decreased vimentin | PI3K/Akt, Ras-Raf-ERK, TGF-β | researchgate.netnih.govresearchgate.net |
| 3.3.1. | Antimicrobial action | Bacterial cultures (S. aureus, P. aeruginosa) | Disruption of cell membrane, inhibition of efflux pumps | NorA, MexXY-OprM, FtsZ | frontiersin.orgpatsnap.commdpi.com |
| 3.3.2. | Antioxidative stress mitigation | Zebrafish hepatocytes, RAW264.7 macrophages | Reduced ROS and MDA, enhanced antioxidant enzyme activity | Nrf2, PI3K/Akt | mdpi.comnih.govmdpi.com |
Apoptotic Pathway Induction in Specific Cell Lines
Berberine has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through multiple molecular pathways. patsnap.comnih.gov This process is crucial for its anti-cancer effects. The induction of apoptosis by berberine involves the modulation of key regulatory proteins and signaling pathways. mdpi.comnih.gov
One of the primary mechanisms involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Berberine treatment has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.govsci-hub.se This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov The released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process. nih.gov
Studies have demonstrated that berberine activates key executioner caspases, including caspase-3 and caspase-8. sci-hub.senih.gov The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of essential cellular proteins and ultimately, cell death. nih.gov In some cell lines, such as human hepatoma HepG2 cells, berberine-induced apoptosis is mediated through this mitochondria/caspase-dependent pathway. nih.gov Furthermore, in mouse colonic epithelial cells, berberine has been found to stimulate the release of apoptosis-inducing factor (AIF) from the mitochondria, suggesting a caspase-independent pathway of apoptosis as well. nih.gov
The p53 tumor suppressor protein also plays a role in berberine-induced apoptosis. In p53-expressing prostate cancer cells (LNCaP), berberine treatment leads to a more significant induction of apoptosis compared to p53-deficient cells (PC-3), indicating a p53-dependent mechanism. patsnap.com Additionally, berberine's pro-apoptotic effects are linked to the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and p53 pathways. patsnap.com
Berberine has demonstrated cytotoxic effects and the ability to induce apoptosis in a wide range of cancer cell lines. nih.govarchivesofmedicalscience.comnih.gov
Table 1: Effect of Berberine on Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Molecular Events | Reference(s) |
| HepG2 | Hepatoma | Activation of caspase-8 and -3, cytochrome c release, decreased Bcl-XL expression. nih.gov | nih.gov |
| Tca8113 | Oral Squamous Cell Carcinoma | Increased Bax expression, decreased Bcl-2 expression. nih.govarchivesofmedicalscience.comnih.gov | nih.govarchivesofmedicalscience.comnih.gov |
| CNE2 | Nasopharyngeal Carcinoma | Increased Bax expression, decreased Bcl-2 expression. nih.govarchivesofmedicalscience.comnih.gov | nih.govarchivesofmedicalscience.comnih.gov |
| MCF-7 | Breast Cancer | Increased Bax expression, decreased Bcl-2 expression. nih.govarchivesofmedicalscience.comnih.gov | nih.govarchivesofmedicalscience.comnih.gov |
| HeLa | Cervical Carcinoma | Increased Bax expression, decreased Bcl-2 expression. nih.govarchivesofmedicalscience.comnih.gov | nih.govarchivesofmedicalscience.comnih.gov |
| HT29 | Colon Cancer | Increased Bax expression, decreased Bcl-2 expression. nih.govarchivesofmedicalscience.comnih.gov | nih.govarchivesofmedicalscience.comnih.gov |
| CT26 | Gastrointestinal Cancer | Induction of apoptotic figures. mdpi.com | mdpi.com |
| TMK1 | Gastrointestinal Cancer | Induction of apoptotic figures. mdpi.com | mdpi.com |
Anti-Angiogenesis Mechanisms in In Vitro Assays
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Berberine has been shown to possess significant anti-angiogenic properties, which it exerts through various in vitro mechanisms. sci-hub.senih.gov These effects are primarily mediated by the downregulation of key pro-angiogenic factors and the inhibition of endothelial cell functions. nih.gov
A crucial target of berberine in inhibiting angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its signaling pathway. nih.govnih.gov Berberine has been found to prevent the secretion of VEGF from cancer cells and down-regulate the expression of VEGF mRNA. nih.gov This reduction in VEGF levels subsequently inhibits the stimulation of endothelial cells. nih.gov
In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that berberine can directly inhibit key steps in the angiogenic process. It has been shown to suppress the proliferation, migration, and tube formation of HUVECs. nih.govnih.gov Tube formation assays, which mimic the formation of capillary-like structures, are significantly inhibited by berberine treatment. nih.govmdpi.comnih.gov
Furthermore, berberine targets Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates the expression of several angiogenic genes, including VEGF. nih.govijbs.com Under hypoxic conditions typical of the tumor microenvironment, HIF-1α levels are elevated. Berberine has been shown to downregulate the expression of HIF-1α, thereby suppressing the subsequent expression of VEGF. nih.govijbs.com
The anti-angiogenic effects of berberine are also linked to its ability to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate endothelial cell invasion. nih.gov By modulating these various pathways, berberine effectively disrupts the process of tumor-induced angiogenesis. nih.gov
Table 2: In Vitro Anti-Angiogenic Effects of Berberine
| Assay Type | Cell Line/Model | Observed Effect | Key Molecular Targets | Reference(s) |
| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of capillary-like structure formation. nih.govnih.govmdpi.comnih.gov | - | nih.govnih.govmdpi.comnih.gov |
| Migration Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of endothelial cell migration. nih.govnih.gov | - | nih.govnih.gov |
| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of endothelial cell proliferation. nih.gov | - | nih.gov |
| VEGF Expression | Hepatocellular Carcinoma (HCC) cells | Downregulation of VEGF mRNA expression and secretion. nih.gov | VEGF | nih.gov |
| HIF-1α Expression | Human retinal endotheliocytes (HRECs) | Downregulation of HIF-1α expression under hypoxic conditions. ijbs.com | HIF-1α | ijbs.com |
Preclinical Efficacy Studies of Berberine Tannate in Animal Models
Gastrointestinal System Models
Berberine (B55584) tannate is recognized for its use in treating gastrointestinal issues, particularly acute diarrhea. nih.gov Its formulation as a tannate salt is intended to reduce solubility, which may affect its action within the gastrointestinal tract.
Modulation of Inflammatory Responses in Colitis Models
There is a lack of specific preclinical data evaluating the effects of berberine tannate on inflammatory markers in animal models of colitis. While the parent compound, berberine, has been shown to have therapeutic potential in colitis models, specific studies measuring the disease activity index, colon length, histological scores, myeloperoxidase activity, malondialdehyde levels, cytokine expression, or tight junction protein integrity using this compound were not identified in the available research. Studies do indicate that this compound has been used effectively in clinical settings to treat acute diarrhea caused by various bacteria, including E. coli, Shigella spp., and Salmonella spp. nih.gov
Effects on Gut Microbiota Composition in Research Models
Neurological System Models
Neuroprotective Potentials in Neurodegenerative Models
Preclinical studies focusing on the neuroprotective potential of this compound in animal models of neurodegenerative diseases are not well-documented in the available literature. While berberine itself has been investigated for its potential to mitigate oxidative stress, inflammation, and apoptosis in neurological contexts, specific research on this compound's efficacy in these areas, including its anti-amyloid or cholinesterase inhibition effects, is not found. manuka.sk
Pharmacokinetic and Bioavailability Considerations in Preclinical Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
Preclinical studies, primarily in rodent models, have been instrumental in elucidating the ADME profile of berberine (B55584) and its salts, including berberine tannate. These studies consistently demonstrate that despite rapid absorption, systemic exposure to berberine remains remarkably low. researchgate.net
Factors Contributing to Low Systemic Exposure of Berberine and its Tannate
The low systemic bioavailability of berberine, estimated to be less than 1% in rats, is a multifactorial issue. dergipark.org.transes.fr Several key factors contribute to this phenomenon:
Poor Intestinal Absorption: Berberine's inherent chemical structure and its tendency to self-aggregate in the gastrointestinal tract limit its ability to permeate the gut wall. thno.orgscielo.br
P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-glycoprotein efflux pump located in intestinal epithelial cells. thno.org This pump actively transports berberine back into the intestinal lumen, significantly reducing its net absorption. innovareacademics.in
First-Pass Metabolism: Extensive metabolism in both the gut and the liver, known as the first-pass effect, rapidly breaks down berberine before it can reach systemic circulation. dergipark.org.trnih.gov
Extensive Gut and Hepatic Metabolism in Preclinical Species
Once absorbed, berberine undergoes rapid and extensive metabolism, primarily in the liver and to a significant extent in the gut. ijbs.comjptcp.com In preclinical models, the primary metabolic pathways involve:
Phase I Metabolism: This includes demethylation, demethylenation, and reduction, leading to the formation of metabolites such as berberrubine (B190655), thalifendine, demethyleneberberine, and jatrorrhizine. nih.gov Cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, play a crucial role in this phase. jptcp.comnih.gov
Phase II Metabolism: The phase I metabolites are then conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to form more water-soluble compounds that are more easily excreted. anses.frnih.gov Studies in rats have shown that phase II metabolites are the predominant forms found in blood circulation. nih.govfrontiersin.org
The liver is the primary site of berberine distribution and metabolism. plos.orgfrontiersin.org Concentrations of berberine and its metabolites in the liver have been found to be 10 to 30 times higher than in plasma. anses.fr
Enterohepatic Circulation Dynamics
Preclinical data strongly suggest that berberine and its metabolites undergo enterohepatic circulation. anses.frplos.org This process involves the excretion of metabolites into the bile, their subsequent return to the intestine, and potential reabsorption back into circulation. anses.fr The presence of multiple peaks in the plasma concentration-time profiles of berberine in rats is indicative of this recirculation. plos.orgmdpi.com The gut microbiota can also play a role in this process by metabolizing excreted conjugates, releasing the parent compound or its phase I metabolites for reabsorption. frontiersin.orgnih.gov
Strategies for Enhancing Bioavailability in Research Contexts
The significant challenge of low bioavailability has spurred the development of various strategies in preclinical research to enhance the systemic exposure of berberine.
Novel Formulation Approaches for Preclinical Studies
Researchers have explored a multitude of novel drug delivery systems to improve the oral bioavailability of berberine in animal models. dergipark.org.trtrdizin.gov.tr These include:
Nanosized Dosage Forms: Reducing the particle size of berberine to the nanometer range can increase its surface area, leading to improved solubility and dissolution rates. researchgate.netnih.gov Various nanocarriers such as liposomes, niosomes, nanoemulsions, and polymeric nanoparticles have been investigated. dntb.gov.uaresearchgate.netnih.gov
Phospholipid Complexes: Forming a complex of berberine with phospholipids, creating a "phytosome," has been shown to enhance its lipophilicity and, consequently, its absorption. jptcp.comresearchgate.nettandfonline.com Studies have demonstrated that these complexes can significantly increase the bioavailability of berberine compared to standard formulations. jptcp.comtandfonline.com For instance, a berberine-phospholipid complex loaded into PEG-lipid-PLGA hybrid nanoparticles showed a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) in rats compared to a pure drug suspension. tandfonline.com
| Formulation | Animal Model | Key Pharmacokinetic Parameter | Improvement vs. Control |
|---|---|---|---|
| Berberine-Phospholipid Complex | Rat | Cmax | ~3.2-fold increase |
| Berberine-Phospholipid Complex | Rat | AUC | ~3.9-fold increase |
| LipoMicel Berberine | Human | Cmax | ~10-fold higher |
| LipoMicel Berberine | Human | AUC | ~6-fold higher |
| Transdermal Dihydroberberine (B31643) | Rat | Bioavailability | ~7-fold higher than oral Berberine |
Role of Adjuvants in Preclinical Pharmacokinetic Enhancement
The co-administration of berberine with certain adjuvants has been investigated as a strategy to improve its systemic exposure. These adjuvants often work by inhibiting mechanisms that limit berberine's absorption:
P-glycoprotein Inhibitors: Substances that inhibit the P-gp efflux pump can increase the intestinal absorption of berberine. thno.org For example, d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) has been shown to enhance the intestinal absorption of berberine in rats. thno.orgmdpi.com
Permeation Enhancers: Compounds that temporarily alter the permeability of the intestinal epithelium can facilitate the passage of berberine into the bloodstream. jptcp.comresearchgate.net
Development of Structural Analogues and Derivatives with Improved Pharmacokinetic Properties
Systematic structural modification has been identified as an effective method to alter biological activities and improve therapeutic efficacy. scielo.br Key positions on the berberine isoquinoline (B145761) skeleton, particularly C-8, C-9, and C-13, are common targets for chemical functionalization. scielo.brscielo.br By introducing different chemical groups at these sites, it is possible to change the physicochemical properties of berberine, such as its lipophilicity and resistance to metabolic processes, leading to enhanced bioavailability. nih.govnih.gov
One of the most promising approaches involves the development of dihydroberberine, a derivative and metabolite of berberine. nih.gov Preclinical studies in rats have shown that dihydroberberine, which is converted from berberine by gut microbiota nitroreductases, exhibits a nearly five-fold higher intestinal absorption rate than berberine itself. nih.gov After absorption into intestinal tissue, dihydroberberine is oxidized back to the active berberine, resulting in significantly higher plasma concentrations compared to the administration of standard berberine. nih.govnih.gov
Modifications at the 9-position of the berberine structure have also yielded derivatives with improved properties. A study on thirty-five berberine derivatives found that a compound (referred to as 3e) with an amide bond and an amidogen (B1220875) group at the 9-position demonstrated a 33.3-42.1% stronger potency in a glucose consumption assay compared to berberine. e-century.us This suggests that introducing electron-donating groups at this position could be a viable strategy for enhancing potency. e-century.us Another derivative, a pro-drug of berberrubine with an ester bond at the 9-position (compound 3f), showed promising glucose-lowering activity in vivo in mice, highlighting the potential of pro-drug strategies to enhance efficacy. e-century.us
Furthermore, the synthesis of organic acid salts of berberine has been explored to improve bioavailability. Berberine fumarate (B1241708) and berberine succinate, for instance, have demonstrated higher bioavailability compared to the commonly used berberine hydrochloride. nih.gov Other research has focused on creating novel analogues with specific biological targets. For example, a derivative identified as B-12 (3,9-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride) was developed as an optimal activator of retinoid X receptor α (RXRα) and showed greatly improved bioavailability compared to the parent compound in preclinical models. acs.org
The table below summarizes key findings from preclinical studies on various berberine derivatives, illustrating the impact of structural modifications on their pharmacokinetic and biological properties.
| Derivative/Analogue | Structural Modification | Key Preclinical Finding | Reported Improvement | Reference |
| Dihydroberberine | Reduction of the C=N+ bond | Converted by gut microbiota; oxidized back to berberine after absorption. | ~5-fold higher intestinal absorption rate than berberine in rats. | nih.gov |
| Compound 3e | Amide bond and amidogen group at 9-position. | Enhanced glucose consumption in HL-7702 cells. | 33.3-42.1% stronger potency than berberine. | e-century.us |
| Compound 3f (Berberrubine pro-drug) | Ester bond at 9-position. | Showed promising glucose-lowering activity in KK-Ay mice. | Enhanced in vivo efficacy. | e-century.us |
| B-12 | 3,9-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | Designed as an optimal RXRα activator. | Greatly improved bioavailability in mice. | acs.org |
| 13-n-octyl palmatine (B190311) | n-octyl group at C-13 position of palmatine (a berberine analogue). | Displayed high potency against SMMC7721 cancer cells. | More active than berberine, but with higher toxicity. | mdpi.com |
| Berberine Fumarate/Succinate | Organic acid salt forms. | Evaluated for bioavailability. | Higher bioavailability than berberine hydrochloride. | nih.gov |
These examples underscore the success of structural modification as a strategy to overcome the pharmacokinetic challenges of berberine. scielo.br By creating derivatives and analogues, researchers can significantly enhance the absorption and efficacy of this promising natural compound, paving the way for its successful development into a clinically effective agent. scielo.brusp.br
Analytical and Methodological Advancements in Berberine Tannate Research
Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis in Biological Matrices
The precise quantification of berberine (B55584) tannate and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. While research on berberine and its other salts like hydrochloride is extensive, specific methodologies for berberine tannate are less documented.
LC/MS (Liquid Chromatography-Mass Spectrometry)
A thorough review of available scientific literature indicates a lack of specific, validated LC/MS methods published for the quantitative analysis of this compound in biological matrices. While numerous LC/MS/MS methods have been developed for berberine and its metabolites in plasma, serum, and tissues, these studies have predominantly used other forms of berberine, such as the hydrochloride salt. plos.orgnih.gov These methods are characterized by high sensitivity and selectivity, with lower limits of quantification reaching as low as 0.1 ng/mL in human serum. nih.gov A sensitive liquid chromatography-tandem mass spectrometric method was also established for the quantitative determination of short-chain fatty acids in plasma and feces after berberine treatment in hamsters. nih.gov However, direct application of these methods to this compound would require specific validation to account for the potential influence of the tannate moiety on extraction, ionization, and matrix effects.
UV/Vis Spectrophotometry
UV/Vis spectrophotometry has been utilized for the identification and analysis of this compound. The UV spectrum of this compound is used for its identification. For instance, dissolving this compound in a solution of methanol (B129727) and hydrochloric acid, followed by dilution with water, produces a solution whose absorption spectrum can be compared with a reference for identification purposes. nihs.go.jp Berberine itself exhibits characteristic absorption maxima at approximately 230 nm, 264 nm, 348 nm, and 431 nm. sielc.comresearchgate.net A study on the development and validation of a UV-spectrophotometric method for berberine hydrochloride identified a maximum wavelength (λmax) of 275 nm in phosphate (B84403) buffer (pH 7.4). ijpsjournal.com While these methods are useful for identification and quantification in simpler solutions, their application to complex biological matrices for quantitative analysis is limited due to potential interference from other endogenous substances.
In Vitro Assay Development for Mechanistic Elucidation
In vitro assays are fundamental in elucidating the mechanisms of action of a compound at the cellular and molecular level.
Cell Culture Assays
Specific cell culture assays focused on elucidating the mechanistic pathways of this compound are not extensively reported in the available literature. However, the broader research on berberine provides a context for its potential activities. Berberine has been shown to affect various cancer cell lines by inducing apoptosis and arresting the cell cycle. archivesofmedicalscience.com For example, studies have investigated its cytotoxic effects on L929 murine fibroblast cells, showing a dose-dependent decrease in cell viability. nih.gov In vitro studies have also demonstrated berberine's ability to inhibit the proliferation of various cancer cell lines, including those from the colon, cervix, and breast. archivesofmedicalscience.com The antibacterial properties of this compound have been noted, as it decomposes into berberine and tannic acid in the intestines, with the former exerting an antibacterial effect. echemi.com
Enzyme Activity Assays
The direct effects of this compound on specific enzyme activities are not well-documented. However, research on berberine has shown its interaction with various enzymes. For example, berberine can inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory pathways. phcogj.com Furthermore, the berberine bridge enzyme (BBE) family, which is involved in the biosynthesis of berberine, has been studied for its enzymatic functions. nih.gov A key mechanism of berberine's action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. patsnap.com Enzyme assays are crucial for validating such interactions and are typically based on measuring the rate of a specific reaction catalyzed by the enzyme in the presence of the compound. enzymetechnicalassociation.org
Establishment and Validation of Animal Models for Specific Disease Research
Animal models are indispensable for evaluating the in vivo efficacy and understanding the pharmacological effects of compounds in a whole organism.
Induced Colitis Models
This compound has been specifically investigated in an experimental rat model of ulcerative colitis. In a study using an acetic acid-induced colitis model, this compound was shown to have a significant protective effect on the colon mucosa. google.com The study found that this compound alleviated the degree of colonic mucosal damage in a dose-dependent manner. google.com Notably, colon administration of this compound at a dose of 75mg/kg showed a pharmacodynamic effect comparable to a high gastric infusion dose of 300mg/kg, suggesting a localized action. google.com Research on berberine in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice has also demonstrated its ability to ameliorate colonic injury and inflammation. nih.govdovepress.com
Alzheimer's Models
There is a lack of studies specifically using this compound in animal models of Alzheimer's disease. However, extensive research has been conducted with berberine in various Alzheimer's models. Preclinical studies in rat and mouse models suggest that berberine can inhibit beta-secretase, reduce beta-amyloid production, decrease tau hyperphosphorylation, and reduce neuroinflammation. alzdiscovery.org A meta-analysis of animal studies concluded that berberine may be a promising drug for Alzheimer's disease based on preclinical evidence. frontiersin.org
Tumor Xenograft Models
Data Analysis and Interpretation in Preclinical Pharmacology
In broader preclinical pharmacology studies of berberine, various data analysis techniques are employed. For instance, in animal studies, the disease activity index (DAI), colon length, body weight changes, and histological scores are often measured and statistically analyzed. nih.gov For in vitro assays, IC50 values (the concentration of a drug that gives half-maximal response) are calculated from dose-response curves. google.com In pharmacokinetic studies, parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated from concentration-time data using specialized software. plos.org The interpretation of these data involves comparing the effects of the treatment group to the control group to assess the compound's efficacy and potency.
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidation of Undiscovered Molecular Targets and Pathways of Berberine (B55584) Tannate
While the primary mechanisms of berberine are increasingly understood, the specific molecular targets and pathways of berberine tannate remain an area of active investigation. Much of the current understanding is extrapolated from studies on berberine. Key known pathways influenced by berberine, and likely relevant to this compound, include the activation of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis. patsnap.compatsnap.com Activation of AMPK by this compound is thought to improve glucose uptake and fatty acid oxidation. patsnap.com
Other identified pathways for berberine that warrant specific investigation for this compound include:
Mitogen-activated protein kinase (MAPK) pathway : Involved in cell proliferation and apoptosis. patsnap.comnih.gov
Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway : Plays a role in cell growth and survival. patsnap.com
p53 pathway : A critical tumor suppressor pathway. patsnap.com
Nuclear factor-kappa B (NF-κB) signaling pathway : Central to inflammatory responses. patsnap.com
Wnt/β-catenin signaling pathway : Important in cellular migration. probes-drugs.org
Future research should aim to differentiate the specific interactions of this compound with these and other cellular pathways, moving beyond the assumption that its effects are identical to those of berberine.
Development of New this compound Derivatives with Optimized Bioactivity
The development of novel derivatives is a promising strategy to enhance the therapeutic properties of berberine. scielo.br Structural modifications of the berberine scaffold have been shown to improve biological activity, including antibacterial, and anticancer effects. mdpi.com For this compound, the focus of derivative development would be to optimize its bioactivity, potentially by altering its pharmacokinetic properties or target specificity.
Systematic structural modifications, particularly at the C-8, C-9, and C-13 positions of the berberine molecule, have been effective in altering its biological activities. scielo.br For instance, the synthesis of 9-O-benzoic acid berberine derivatives has shown enhanced antioxidant activity. rsc.org Another study identified a berberine derivative, compound 2c, as a potent agent for promoting osteoblast differentiation, suggesting its potential for treating osteoporosis. nih.gov These approaches could be applied to this compound to create new chemical entities with improved therapeutic profiles.
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of the molecular mechanisms of this compound, the integration of multi-omics approaches is essential. ctcusp.org These technologies, including transcriptomics, proteomics, and metabolomics, provide a systems-level view of cellular responses to the compound.
Transcriptomics can identify changes in gene expression, revealing the genetic pathways modulated by this compound. ask-force.org
Proteomics allows for the large-scale study of proteins, identifying direct protein targets and changes in protein expression and post-translational modifications. ask-force.org
Metabolomics analyzes the complete set of metabolites within a biological system, offering insights into the metabolic pathways affected by the compound. ctcusp.org
A multi-omics study on berberine in Escherichia coli revealed that it affects DNA replication, transcription, and cell wall transport. researchgate.net Similar integrated approaches for this compound could uncover novel mechanisms and biomarkers of its activity. For instance, a combi-omics approach on berberine identified a detailed metabolic signature associated with its effects on mitochondrial respiration. nih.gov
Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Combinations
Investigating the synergistic effects of this compound with other bioactive compounds is a key area for future preclinical research. Combining therapies can enhance efficacy and potentially reduce required dosages, minimizing side effects. nih.gov
Preclinical studies have already demonstrated the synergistic potential of berberine with other compounds. For example, berberine has shown synergistic effects with antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In the context of metabolic diseases, a study exploring the combination of berberine and paeoniflorin (B1679553) in the treatment of type 2 diabetes mellitus identified synergistic targets involved in pathways like the AGE-RAGE signaling pathway. nih.gov A preclinical safety evaluation of berberine in combination with the antidiabetic drug gliclazide (B1671584) suggested a significant pharmacodynamic interaction, highlighting the importance of careful evaluation of such combinations. ijpsr.com
Future studies should systematically screen for synergistic combinations of this compound with other natural compounds and conventional drugs in various disease models.
Application of Advanced Drug Delivery Systems in Preclinical Models
The therapeutic potential of berberine is often limited by its poor oral bioavailability. researchgate.net Advanced drug delivery systems offer a promising solution to overcome this challenge. jneonatalsurg.com Nanotechnology-based approaches are being explored to enhance the delivery and efficacy of berberine.
Several types of nanocarriers have been investigated for berberine delivery, including:
Nanostructured Lipid Carriers (NLCs) : These have been shown to enhance the anti-inflammatory activity of berberine in a mouse model of ulcerative colitis. researchgate.net
Polymeric Nanoparticles : Encapsulation of berberine in polymeric nanoparticles can provide sustained release. nih.gov
Liposomes, Niosomes, and Ethosomes : These vesicular systems can improve the solubility and permeability of berberine. researchgate.net
Magnetic and Silver Nanoparticles : These have been explored for targeted delivery in cancer treatment. nih.gov
A study on a micro- and nanoencapsulated hybrid delivery system for berberine demonstrated improved efficacy in a murine colitis model. nih.gov Another formulation that released berberine in response to hydrogen peroxide in the inflamed colon also showed significant therapeutic benefits. imrpress.com Applying these advanced delivery systems to this compound in preclinical models is a critical next step.
Addressing Preclinical Research Gaps for Enhanced Mechanistic Understanding and Future Development
Despite promising preclinical data, several research gaps need to be addressed to fully understand the mechanistic basis of this compound's effects and to guide its future development. gbpihed.gov.in Much of the existing research has been conducted on berberine, and it is crucial to perform studies that specifically delineate the pharmacological and toxicological profile of the tannate salt.
Key research gaps include:
Lack of Head-to-Head Comparison : There is a need for direct comparative studies of this compound with berberine and other berberine salts to determine differences in bioavailability, efficacy, and safety.
Incomplete Mechanistic Picture : While major pathways have been identified, the complete network of molecular interactions for this compound is not fully elucidated. mdpi.com
Limited In Vivo Data on Derivatives : While many derivatives have been synthesized, comprehensive in vivo testing in relevant animal models is often lacking. scielo.br
Understanding of Gut Microbiome Interaction : The influence of this compound on the gut microbiome and how this interaction contributes to its therapeutic effects is an important and underexplored area. A study on berberine showed it could alleviate ulcerative colitis by modulating the gut microbiome and bile acid metabolism. nih.gov
Future preclinical studies should be designed to fill these gaps, providing a more robust foundation for the potential clinical translation of this compound.
Q & A
Q. What are the established protocols for synthesizing and characterizing Berberine Tannate?
this compound is synthesized by combining berberine (an isoquinoline alkaloid) with tannic acid. Key steps include stoichiometric optimization to achieve a 27–33% berberine content . Characterization involves:
- Solubility testing : this compound is nearly insoluble in water, methanol, ethanol (95%), and ether, which informs formulation challenges .
- Spectroscopic analysis : UV-Vis and FTIR confirm the formation of the complex by identifying shifts in absorption bands corresponding to berberine’s aromatic rings and tannic acid’s phenolic groups .
- Purity validation : Acid-base titration and liquid chromatography (LC) assess residual solvents and related substances (e.g., chloride, sulfate) .
Q. What standardized analytical methods are used to quantify this compound in formulations?
- High-Performance Liquid Chromatography (HPLC) :
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a 35:65 ratio.
- Detection : UV at 345 nm for berberine .
- Column : C18 reverse-phase, maintained at 30°C .
- Limit tests : Heavy metals (e.g., lead ≤ 20 ppm) and combustion residue (≤1.0%) ensure compliance with pharmacopeial standards .
Q. How do researchers address discrepancies in solubility data across studies?
Variations in solubility (e.g., in polar vs. non-polar solvents) may arise from differences in synthesis conditions (e.g., pH, temperature). Methodological solutions include:
- Replicating experiments under controlled humidity and temperature.
- Cross-validating results using multiple techniques (e.g., gravimetric analysis vs. nephelometry) .
Advanced Research Questions
Q. What experimental designs optimize this compound’s stability for pharmacological applications?
- Accelerated stability studies :
- Conditions : 40°C/75% relative humidity for 6 months to simulate long-term storage .
- Analysis : Monitor degradation via LC-MS to identify byproducts (e.g., oxidized berberine or hydrolyzed tannic acid) .
- pH-dependent stability :
- This compound degrades rapidly in alkaline environments (pH > 8); buffered formulations (pH 5–6) are recommended for oral delivery .
Q. How can researchers resolve contradictions in reported bioactivity mechanisms of this compound?
Conflicting data on antimicrobial or anti-inflammatory effects may stem from:
- Model variability : In vitro assays (e.g., MIC vs. time-kill curves) vs. in vivo models (e.g., murine colitis).
- Dose-response divergence : Low doses (≤10 µM) may inhibit bacterial adhesion, while higher doses (≥50 µM) induce membrane disruption .
- Solution : Meta-analysis of dose- and model-specific outcomes to establish consensus mechanisms .
Q. What advanced techniques validate the structural integrity of this compound in complex matrices?
- Nuclear Magnetic Resonance (NMR) : 2D-COSY and HSQC maps resolve hydrogen bonding between berberine’s methoxy groups and tannic acid’s galloyl residues .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms the oxidation state of berberine’s nitrogen atoms post-complexation .
Q. How do researchers reconcile conflicting data on this compound’s pharmacokinetics?
Discrepancies in bioavailability (e.g., 5–15% in rodent studies) may arise from:
- Analytical limitations : LC-MS/MS sensitivity thresholds for low plasma concentrations.
- Formulation differences : Nanoparticle encapsulation vs. free complex.
- Methodological fix : Use stable isotope-labeled berberine as an internal standard for precise quantification .
Methodological Guidance for Data Collection and Analysis
Q. What resources are recommended for accessing spectral and pharmacological data on this compound?
- Databases :
- PubMed : For in vivo toxicity and efficacy studies.
- SciFinder : For synthetic protocols and patent analysis.
- Reaxys : For crystallographic and spectroscopic data .
Q. How should researchers design studies to investigate this compound’s interactions with gut microbiota?
- In vitro models : Simulated intestinal fluid (SIF) with fecal inoculum to assess microbial metabolism .
- Metabolomics : LC-QTOF-MS to track berberine-derived metabolites (e.g., dihydroberberine) and short-chain fatty acid production .
- Controls : Include tannic acid and berberine alone to isolate synergistic effects .
Q. What statistical approaches address variability in phytochemical yield during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
